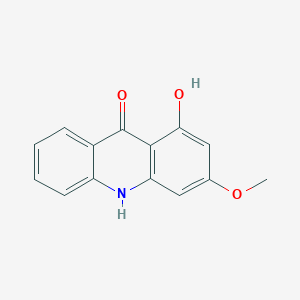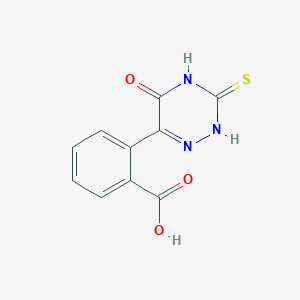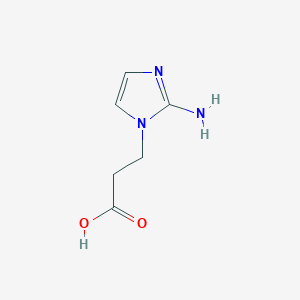
1-(4-Methoxyphenyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a 4-methoxyphenyl group and a chloride ion
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)pyridin-1-ium chloride typically involves the reaction of 4-methoxyaniline with pyridine in the presence of a suitable chlorinating agent. The reaction conditions often require heating and stirring to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as or , leading to the formation of corresponding .
Reduction: Reduction reactions can be carried out using or , resulting in the formation of .
Common reagents and conditions used in these reactions include acidic or basic media , solvents like ethanol or methanol , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential and properties.
Medicine: Research is ongoing to explore its potential as a in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials science applications
Mécanisme D'action
The mechanism by which 1-(4-Methoxyphenyl)pyridin-1-ium chloride exerts its effects involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been studied as a potential acetylcholinesterase inhibitor , which could have implications for the treatment of neurodegenerative diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Ethyl-4-methoxycarbonylpyridinium iodide: This compound has a similar pyridinium structure but differs in the substituents attached to the pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has an amino group instead of a methoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substituent pattern and chloride ion
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
Propriétés
Numéro CAS |
17434-95-6 |
|---|---|
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H12NO.ClH/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13;/h2-10H,1H3;1H/q+1;/p-1 |
Clé InChI |
UVFXYTDNBPQHGV-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)



![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)
